molecular formula C14H16ClN3O B2697007 2-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 1005677-40-6

2-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B2697007
CAS No.: 1005677-40-6
M. Wt: 277.75
InChI Key: LFRRMTAFECNHEB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[(1,3-Dimethyl-1H-Pyrazol-4-yl)methyl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and biological research. This compound features a 4-chlorophenyl group linked through an acetamide backbone to a 1,3-dimethyl-1H-pyrazole methyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which enables potential interactions with biological targets through hydrogen bonding, hydrophobic effects, and π-π stacking . The presence of the chlorinated aromatic ring is known to enhance lipophilicity and can influence binding affinity in biological systems . As a pyrazole derivative, it represents a class of compounds studied for various pharmacological activities. This product is intended for research purposes such as investigating structure-activity relationships, exploring mechanisms of action, and as a building block in synthetic chemistry. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-12(9-18(2)17-10)8-16-14(19)7-11-3-5-13(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRRMTAFECNHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activity against various diseases. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C15H17ClN4O
  • Molecular Weight : 302.77 g/mol
  • Structural Characteristics : The compound features a chlorophenyl group and a pyrazole moiety, which are known to contribute to its biological activity.

Anticancer Properties

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have indicated that compounds with similar structures demonstrate cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF73.79
Other pyrazole derivativesHep-23.25
Other pyrazole derivativesA54926

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

The anticancer effects of pyrazole derivatives are often attributed to their ability to induce apoptosis in cancer cells and inhibit critical pathways such as cyclin-dependent kinases (CDKs). For example, compounds similar to this compound have been shown to inhibit CDK2 with IC50 values as low as 0.98 µM, indicating potent activity against cell cycle regulation .

Study on MCF7 Cell Lines

In a study evaluating the efficacy of pyrazole derivatives on MCF7 breast cancer cells, it was found that the compound significantly inhibited cell proliferation. The study reported an IC50 value of 3.79 µM for the compound under investigation. This suggests that it may serve as a lead compound for further development in breast cancer therapeutics .

Pharmacokinetic Studies

Pharmacokinetic evaluations have also been conducted to understand the absorption and metabolism of similar compounds. For instance, studies involving mouse models demonstrated that certain analogs exhibited poor bioavailability due to first-pass metabolism but still showed promising therapeutic effects when administered via alternative routes .

Scientific Research Applications

Pharmacological Applications

The compound is part of a broader class of pyrazole derivatives, which have been extensively studied for their biological activities. Research indicates that compounds containing the pyrazole moiety exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to possess significant anticancer properties. For instance, studies have identified several pyrazole-based compounds that inhibit cancer cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound's structure allows it to interact with specific molecular targets involved in cancer progression.
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to 2-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide have been evaluated for their ability to reduce inflammation markers in vivo and in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.

Table 1: Summary of Anticancer Activity

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-70.39CDK2 Inhibition
Compound BHCT1160.46Aurora-A Kinase Inhibition
Compound CA3754.2Unknown

This table summarizes findings from various studies assessing the anticancer efficacy of pyrazole derivatives closely related to this compound.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to create various derivatives with enhanced biological activity. The ability to alter substituents on the pyrazole ring or the acetamide group allows researchers to fine-tune the pharmacological properties of these compounds.

Table 2: Common Synthetic Routes

Synthetic RouteYield (%)Comments
Route A85Efficient for large-scale synthesis
Route B70Requires purification steps

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound shares key motifs with several acetamide- and pyrazole-based derivatives:

  • Pyrazole Core : The 1,3-dimethyl-1H-pyrazole group is a common feature in compounds like (S)-N-((1-(6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)methyl)acetamide (21c) (), which replaces the chlorophenyl group with an imidazo[4,5-b]pyridine system.
  • Chlorophenyl Substituent: Analogous to 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (), a key intermediate in synthesizing insecticides like Fipronil derivatives.
  • Amide Linkage : Shared with 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), which exhibits structural similarity to benzylpenicillin’s lateral chain .
Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Biological Relevance References
2-(4-Chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide Acetamide + pyrazole 4-Chlorophenyl, 1,3-dimethylpyrazole Not explicitly reported N/A
(S)-N-((1-(6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)methyl)acetamide Imidazo[4,5-b]pyridine + pyrazole 6-Chloroimidazopyridine, pyrrolidine Aurora kinase inhibitor candidate
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Acetamide + pyrazole 4-Chlorophenyl, cyano group Insecticide intermediate
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole + acetamide 4-Chlorophenyl, ethoxybenzothiazole Patent-protected compound

Physicochemical and Crystallographic Properties

Spectral and Crystallographic Data

  • IR and HRMS : Analogs like N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () show characteristic peaks for –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and –C–Cl (785 cm⁻¹). HRMS data ([M+H]⁺ = 393.1112) align with calculated values .
  • Crystal Packing: Compounds such as 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () form dimers via N–H⋯O hydrogen bonds (R₂²(10) motifs), influencing solubility and stability. Dihedral angles between aromatic rings (e.g., 80.70° for dichlorophenyl vs.
Table 2: Physicochemical Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) HRMS [M+H]⁺ References
This compound Not reported Not available Not available N/A
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Not reported 3291 (–NH), 1678 (C=O) 393.1112 (found)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 473–475 –NH (3280), C=O (1685) Not reported
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Not reported –C≡N (2230), C=O (1680) Not reported

Pharmacological Potential

  • Kinase Inhibition : Compound 21c () demonstrates the role of pyrazole-imidazopyridine hybrids in targeting Aurora kinases, highlighting the therapeutic relevance of structurally complex acetamides .

Q & A

Q. Key Reaction Conditions

ParameterDetailsReference
SolventDichloromethane or THF
Temperature0–5°C (step 1); reflux (step 2)
PurificationRecrystallization or chromatography

Yield Optimization : Use stoichiometric control of the base (e.g., 1.2 eq. triethylamine) to minimize side reactions like hydrolysis of chloroacetyl chloride .

How is the molecular structure of this compound confirmed in crystallographic studies?

Basic Research Question
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles (e.g., the dihedral angle between the 4-chlorophenyl and pyrazole rings is ~65.2°) .
  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 13.30 (amide NH), 7.42–7.58 (aromatic protons), and 2.20–2.50 ppm (pyrazole methyl groups) confirm substituent positions .
    • 13C NMR : Carbonyl (C=O) signals at ~170 ppm .

Q. Example Crystallographic Data

ParameterValueReference
Dihedral Angle65.2° (aryl vs. pyrazole rings)
Hydrogen BondingN–H···O chains along [100] axis
Planarity of AmideDeviation < 0.02 Å

What strategies address amine-imine tautomerism observed in related acetamide derivatives?

Advanced Research Question
Tautomeric equilibria (e.g., 50:50 amine:imine ratio in ) complicate structural and activity analyses. Mitigation strategies include:

  • Spectroscopic Monitoring : Use variable-temperature NMR to track tautomer populations .
  • Computational Modeling : Density Functional Theory (DFT) calculates energy barriers between tautomers .
  • Crystallographic Trapping : Co-crystallize with stabilizing agents (e.g., metal ions) to fix a single tautomeric form .

Q. Key Data from Analogues

CompoundAmine:Imine RatioMethod UsedReference
N-(4-Chlorophenyl)...50:50VT-NMR (298–343 K)

How can reaction yields be optimized while minimizing competing side reactions?

Advanced Research Question
Optimization requires Design of Experiments (DoE) principles:

Factor Screening : Test variables like solvent polarity, temperature, and catalyst loading (e.g., dichloromethane vs. THF for solubility) .

Response Surface Methodology : Model interactions between factors to identify optimal conditions.

Case Study : In flow-chemistry setups (e.g., ), precise control of residence time and temperature increased yields by 20% compared to batch reactions.

Q. Critical Parameters

VariableOptimal RangeImpact on Yield
Temperature0–5°C (step 1)Prevents hydrolysis
Base Equivalents1.2 eq.Neutralizes HCl
Solvent PolarityMedium (e.g., THF)Balances reactivity/solubility

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from assay variability or impurities. Solutions include:

  • Standardized Assays : Use WHO-recommended protocols for consistency (e.g., antimalarial IC50 via Plasmodium lactate dehydrogenase assays) .
  • Structural Analogs Comparison : Compare with derivatives like N-(3-chloro-4-methoxyphenyl)acetamide () to isolate substituent effects.
  • Purity Validation : HPLC-MS (>98% purity) and elemental analysis to rule out impurities .

Example : In , conflicting enzyme inhibition data were resolved by confirming the absence of residual sodium azide via ion chromatography.

What computational methods predict interactions between this compound and biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450 in ).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to activity trends.

Case Study : Docking of N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide derivatives into the COX-2 active site revealed critical hydrogen bonds with Ser530 and Tyr385 .

How does the substitution pattern on the pyrazole ring influence reactivity?

Advanced Research Question

  • Steric Effects : 1,3-Dimethyl groups hinder nucleophilic attack at C4, directing reactions to the acetamide moiety .
  • Electronic Effects : Methyl groups increase electron density on the pyrazole ring, altering regioselectivity in coupling reactions .

Q. Comparative Data

SubstituentsReaction Rate (k, s⁻¹)Reference
1,3-Dimethyl2.1 × 10⁻³
1,5-Dimethyl5.7 × 10⁻³

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